Afacifenacin
Übersicht
Beschreibung
Molecular Structure Analysis
Afacifenacin has a molecular weight of 481.51 and its molecular formula is C27H26F3N3O2 . The structure contains a total of 65 bonds, including 39 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen
Imidafenacin's Effects on Muscarinic Acetylcholine Receptors : Imidafenacin, an antagonist for muscarinic acetylcholine (ACh) receptors, is developed for treating overactive bladder. It shows higher affinities for M3 and M1 receptors than the M2 receptor. This suggests Imidafenacin strongly antagonizes M3 and M1 receptors, potentially regulating ACh release and inhibiting bladder smooth muscle contraction (Kobayashi et al., 2007).
Noninvasive Evaluation of Brain Muscarinic Receptor Occupancy : A study using positron emission tomography (PET) compared the binding of antimuscarinic agents like oxybutynin, darifenacin, and imidafenacin in rat brains. It was found that imidafenacin does not significantly bind to muscarinic receptors in the brain at pharmacological doses, suggesting minimal central nervous system side effects (Yoshida et al., 2010).
Long-term Safety and Efficacy of Imidafenacin : Imidafenacin has been shown to have organ selectivity for the bladder over other organs like the salivary glands, colon, heart, and brain. It is effective in treating overactive bladder with a better safety profile compared to other antimuscarinics (Masumori, 2013).
Solifenacin's Bioavailability and Efficacy : Solifenacin, another antimuscarinic agent, demonstrates high absolute bioavailability and is effective in treating overactive bladder symptoms. It shows a high affinity for the M3 receptor, mediating urinary bladder contraction, and is effective in reducing urgency episodes (Kuipers et al., 2004).
Comparison of Antimuscarinics : Comparisons between antimuscarinics like Imidafenacin, Solifenacin, Tolterodine, and others have been made, assessing their efficacy, safety, and bladder selectivity. Imidafenacin often shows higher selectivity and efficacy for bladder over other tissues, suggesting its potential as a more targeted treatment for overactive bladder (Yamazaki et al., 2011).
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUMFEAYOMCXAQ-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236616 | |
Record name | Afacifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afacifenacin | |
CAS RN |
877606-63-8 | |
Record name | Afacifenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afacifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFACIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.